molecular formula C13H13F3N2 B11860619 4-(4-Trifluoromethyl-piperidin-1-yl)-benzonitrile CAS No. 1159984-67-4

4-(4-Trifluoromethyl-piperidin-1-yl)-benzonitrile

Cat. No.: B11860619
CAS No.: 1159984-67-4
M. Wt: 254.25 g/mol
InChI Key: CAYUMUSRMTWRCP-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethyl-piperidin-1-yl)-benzonitrile is a chemical compound with the molecular formula C12H15F3N2 It is known for its unique structure, which includes a trifluoromethyl group attached to a piperidine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethyl-piperidin-1-yl)-benzonitrile typically involves the reaction of 4-(trifluoromethyl)piperidine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethyl-piperidin-1-yl)-benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-Trifluoromethyl-piperidin-1-yl)-benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethyl-piperidin-1-yl)-benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity and activity at the target site, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Trifluoromethyl-piperidin-1-yl)-aniline
  • 4-(4-Trifluoromethyl-piperidin-1-yl)-phenol
  • 4-(4-Trifluoromethyl-piperidin-1-yl)-benzaldehyde

Uniqueness

4-(4-Trifluoromethyl-piperidin-1-yl)-benzonitrile is unique due to its combination of a trifluoromethyl group and a benzonitrile moiety. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

1159984-67-4

Molecular Formula

C13H13F3N2

Molecular Weight

254.25 g/mol

IUPAC Name

4-[4-(trifluoromethyl)piperidin-1-yl]benzonitrile

InChI

InChI=1S/C13H13F3N2/c14-13(15,16)11-5-7-18(8-6-11)12-3-1-10(9-17)2-4-12/h1-4,11H,5-8H2

InChI Key

CAYUMUSRMTWRCP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)C#N

Origin of Product

United States

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